molecular formula C9H10FNO B182662 4-(Dimethylamino)-2-fluorobenzaldehyde CAS No. 1524-07-8

4-(Dimethylamino)-2-fluorobenzaldehyde

Cat. No. B182662
CAS RN: 1524-07-8
M. Wt: 167.18 g/mol
InChI Key: HTPRYYQFLDDHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)-2-fluorobenzaldehyde, also known as DMFBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzaldehyde family and has a molecular formula of C9H10FNO. In

Mechanism Of Action

The mechanism of action of 4-(Dimethylamino)-2-fluorobenzaldehyde is not fully understood, but it is believed to involve the formation of a Schiff base with amino acids in proteins. This reaction results in the formation of a fluorescent compound that can be detected using fluorescence microscopy.

Biochemical And Physiological Effects

4-(Dimethylamino)-2-fluorobenzaldehyde is generally considered to be non-toxic and does not have any known physiological effects. However, it should be handled with care as it is a potentially hazardous chemical.

Advantages And Limitations For Lab Experiments

One of the major advantages of 4-(Dimethylamino)-2-fluorobenzaldehyde is its high fluorescence quantum yield, which makes it a highly sensitive probe for imaging biological systems. However, 4-(Dimethylamino)-2-fluorobenzaldehyde is also prone to photobleaching, which limits its utility for long-term imaging experiments. Additionally, 4-(Dimethylamino)-2-fluorobenzaldehyde is not compatible with all biological systems and may require modification to work effectively in certain contexts.

Future Directions

There are many potential future directions for research on 4-(Dimethylamino)-2-fluorobenzaldehyde. One area of interest is the development of improved fluorescent probes that are more resistant to photobleaching and can be used for longer-term imaging experiments. Another area of research is the development of new methods for synthesizing 4-(Dimethylamino)-2-fluorobenzaldehyde and related compounds, which could lead to more efficient and cost-effective production. Finally, there is ongoing interest in exploring the potential applications of 4-(Dimethylamino)-2-fluorobenzaldehyde in other scientific fields, such as materials science and catalysis.

Synthesis Methods

4-(Dimethylamino)-2-fluorobenzaldehyde can be synthesized through a reaction between 4-fluorobenzaldehyde and dimethylamine. The reaction is typically carried out in the presence of a catalyst, such as boron trifluoride etherate, and a solvent, such as dichloromethane. The resulting product is a yellowish-brown liquid that can be purified through distillation or recrystallization.

Scientific Research Applications

4-(Dimethylamino)-2-fluorobenzaldehyde has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the development of fluorescent probes for imaging biological systems. 4-(Dimethylamino)-2-fluorobenzaldehyde can be used as a fluorescent tag for proteins and other biomolecules, allowing researchers to visualize their movement and interactions in living cells.

properties

CAS RN

1524-07-8

Product Name

4-(Dimethylamino)-2-fluorobenzaldehyde

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

4-(dimethylamino)-2-fluorobenzaldehyde

InChI

InChI=1S/C9H10FNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3

InChI Key

HTPRYYQFLDDHCT-UHFFFAOYSA-N

SMILES

CN(C)C1=CC(=C(C=C1)C=O)F

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)F

Other CAS RN

1524-07-8

Origin of Product

United States

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